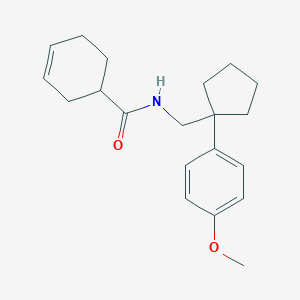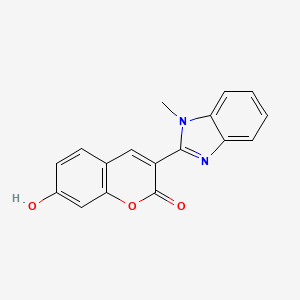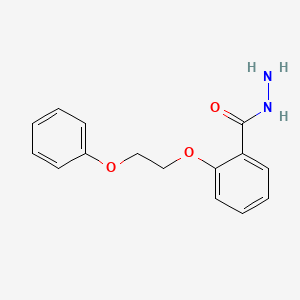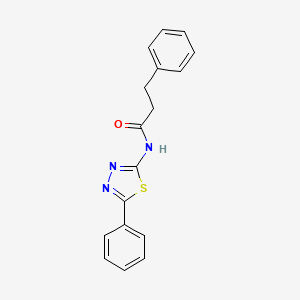
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. The exact method would depend on the desired configuration and the specific reactions used. For example, tetrahydrofuran can be synthesized from 1,4-butanediol using a dehydration reaction . Pyrazole can be synthesized from the reaction of hydrazines with 1,3-diketones . The synthesis of picolinamide could potentially involve the acylation of picoline .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrahydrofuran group would introduce a cyclic ether structure into the molecule. The pyrazole group would introduce a nitrogen-containing heterocyclic ring. The picolinamide group would introduce a carboxamide group, which could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The tetrahydrofuran group could potentially undergo reactions typical of ethers, such as cleavage by strong acids . The pyrazole group could potentially participate in reactions typical of aromatic heterocycles . The picolinamide group could potentially undergo reactions typical of carboxamides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its molecular weight, the polarity of its functional groups, and its overall shape .Applications De Recherche Scientifique
Synthesis of Neonicotinoid Insecticides
This compound serves as a key intermediate in the synthesis of third-generation neonicotinoid insecticides like dinotefuran . These insecticides are characterized by their tetrahydrofuran moiety, which differs from earlier generations that used chlorinated pyridine or thiazole groups. Dinotefuran, in particular, has gained popularity due to its low mammalian toxicity and effectiveness against a wide range of pests, including aphids, whiteflies, and cockroaches .
Anticancer Research
Derivatives of this compound have been investigated for their potential anticancer properties. Studies have shown that certain chalcones, which can be synthesized from pyrazole-containing compounds like N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide, exhibit activity against lung carcinoma cell lines . This opens up avenues for developing new treatments for lung cancer.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial and antimalarial activities. Research into hydrazine-coupled pyrazoles, which can be derived from the compound , has shown promising results in combating Leishmania strains and Plasmodium berghei, the latter being a cause of malaria in mice .
Antibacterial Applications
The antibacterial potential of pyrazole derivatives is another significant area of application. Novel compounds synthesized from N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)picolinamide have been evaluated for their efficacy against various bacterial strains, contributing to the search for new antibacterial agents .
Anti-inflammatory and Analgesic Effects
Pyrazoles are also investigated for their anti-inflammatory and analgesic properties. The compound’s derivatives could lead to the development of new medications that help manage pain and inflammation, providing alternatives to current treatments .
Molecular Docking Studies
The compound’s derivatives are used in molecular docking studies to understand their interaction with biological targets. This is crucial in drug design, where the binding affinity and mode of action of potential drugs are predicted before synthesis and testing .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is particularly reactive or volatile, it could pose a risk of fire or explosion. If it’s toxic or corrosive, it could pose a risk to health. Proper handling and storage procedures should be followed to minimize these risks .
Propriétés
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(12-3-1-2-5-14-12)16-10-7-15-17(8-10)11-4-6-19-9-11/h1-3,5,7-8,11H,4,6,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVXOXXLPPYEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)

![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)
![N',N'-dimethyl-N-(5-methyl-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B3011026.png)
![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)
![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3011041.png)
![6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011042.png)